![molecular formula C17H20N2O3 B13708551 [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a pyridyl group, and a phenylmethanol moiety. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol typically involves the protection of an amino group with a Boc group, followed by the introduction of the pyridyl and phenylmethanol groups. One common method involves the use of Grignard reagents to introduce the phenylmethanol moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the interactions of pyridyl-containing molecules with biological targets. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to drug candidates
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of [5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol depends on its specific application. In general, the compound can interact with molecular targets through its pyridyl and amino groups. These interactions can involve hydrogen bonding, coordination with metal ions, or other non-covalent interactions. The pathways involved can vary depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Boc-amino)phenyl]methanol: Similar structure but lacks the pyridyl group.
[5-(Boc-amino)-2-(3-pyridyl)phenyl]methanol: Similar structure with a different position of the pyridyl group.
[5-(Boc-amino)-2-(4-pyridyl)phenyl]ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness
[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol is unique due to the combination of its functional groups. The presence of both a Boc-protected amino group and a pyridyl group allows for diverse chemical modifications and interactions. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C17H20N2O3 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(hydroxymethyl)-4-pyridin-4-ylphenyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-14-4-5-15(13(10-14)11-20)12-6-8-18-9-7-12/h4-10,20H,11H2,1-3H3,(H,19,21) |
Clave InChI |
XBIRJFJQKLPCIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2=CC=NC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


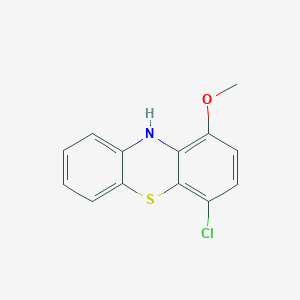


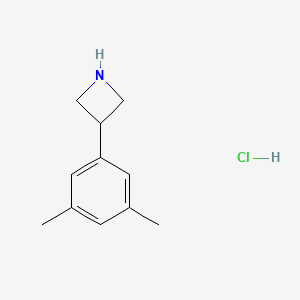

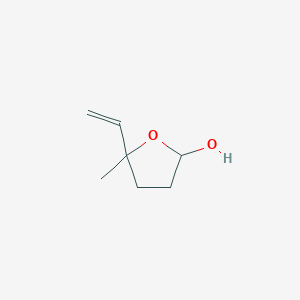

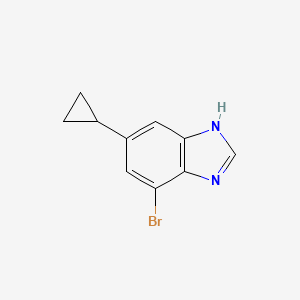
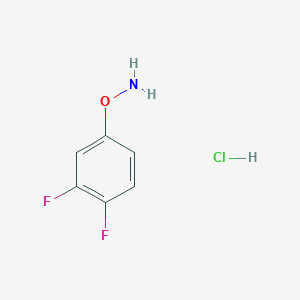
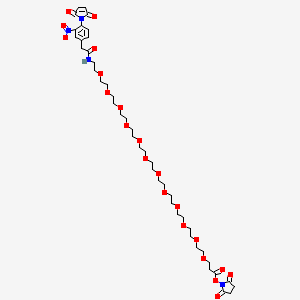
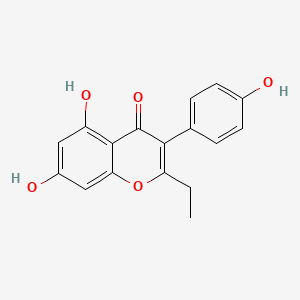


![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)
